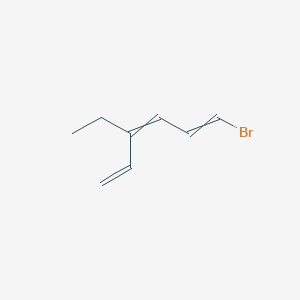

1-Bromo-4-ethylhexa-1,3,5-triene

Descripción

1-Bromo-4-ethylhexa-1,3,5-triene is an unsaturated hydrocarbon featuring a conjugated triene backbone with a bromine atom at position 1 and an ethyl group at position 2. The bromine atom introduces electrophilic reactivity, while the ethyl group may influence steric and electronic properties.

Propiedades

Número CAS |

378185-00-3 |

|---|---|

Fórmula molecular |

C8H11Br |

Peso molecular |

187.08 g/mol |

Nombre IUPAC |

1-bromo-4-ethylhexa-1,3,5-triene |

InChI |

InChI=1S/C8H11Br/c1-3-8(4-2)6-5-7-9/h3,5-7H,1,4H2,2H3 |

Clave InChI |

AZSRFSXOBLFNSN-UHFFFAOYSA-N |

SMILES canónico |

CCC(=CC=CBr)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexa-1,3,5-triene can be synthesized through various methods. One common approach involves the bromination of 4-ethylhexa-1,3,5-triene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of 1-Bromo-4-ethylhexa-1,3,5-triene may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-ethylhexa-1,3,5-triene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Substitution: 4-ethylhexa-1,3,5-triene derivatives with different functional groups.

Oxidation: Epoxides or alcohols.

Reduction: Alkanes or alkenes.

Aplicaciones Científicas De Investigación

1-Bromo-4-ethylhexa-1,3,5-triene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-ethylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated system of double bonds. The bromine atom can act as a leaving group, facilitating substitution reactions. The compound’s conjugated system also allows for electron delocalization, which can influence its reactivity and stability.

Comparación Con Compuestos Similares

(E,E)-1,3-Diferrocenyl-4-methyl-2-morpholinohexa-1,3,5-triene ()

- Structure: Contains a triene core with bulky diferrocenyl (organometallic) and morpholino substituents.

- Key Differences: Substituents: Bromine in the target compound vs. organometallic and heterocyclic groups in [10a]. Reactivity: Bromine enables nucleophilic substitution, whereas organometallic substituents in [10a] facilitate redox activity. Conjugation: X-ray data from suggest extended π-conjugation in [10a], but bromine’s electronegativity in the target compound may localize electron density at C1, altering reactivity .

TMA-DPH (1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene) ()

- Structure: Aromatic phenyl groups and a cationic trimethylamino substituent.

- Key Differences: Functionality: TMA-DPH is a fluorescent probe for lipid bilayers, with fluorescence lifetime (~7 ns in ordered membranes) dependent on environmental rigidity . Polarity: The cationic group in TMA-DPH enhances water-membrane partitioning, unlike the nonpolar ethyl and bromine groups in the target compound .

1-Bromo-4-methylhexa-3,5-diene ()

- Structure: Diene (non-conjugated) vs. triene (conjugated) backbone; bromine and methyl substituents.

- Reactivity: The conjugated triene may participate in Diels-Alder reactions, whereas the diene structure in is less reactive in such contexts .

Physical and Chemical Properties

Functional Group Impact on Reactivity

- Bromine vs. Amino Groups: Bromine’s electronegativity increases electrophilicity at C1, favoring substitution reactions. In contrast, TMA-DPH’s trimethylamino group enables electrostatic interactions with lipid bilayers .

- Ethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.